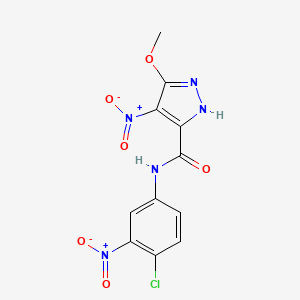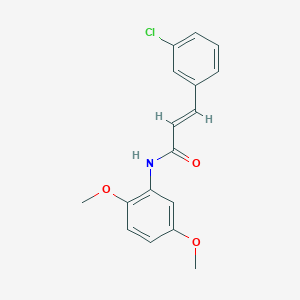![molecular formula C20H16N2O3S B4656200 N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(PHENYLSULFANYL)PHENYL]UREA](/img/structure/B4656200.png)
N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(PHENYLSULFANYL)PHENYL]UREA
Descripción general
Descripción
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA is a complex organic compound that features a benzodioxole ring and a phenylsulfanyl group
Métodos De Preparación
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-benzodioxole with phenyl isothiocyanate under controlled conditions to form the intermediate product, which is then reacted with 2-aminophenyl sulfide to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the urea group to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, where halogens or other nucleophiles replace the sulfur atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenylsulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA can be compared with similar compounds such as:
3-(1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE: This compound also features a benzodioxole ring but differs in its substitution pattern and overall structure.
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Another benzodioxole derivative, but with a carboxylic acid group instead of a urea group.
3-(1,3-BENZODIOXOL-5-YL)-2-(2-FLUOROPHENYL)ACRYLONITRILE: This compound includes a fluorophenyl group, highlighting the diversity of benzodioxole derivatives.
The uniqueness of N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(PHENYLSULFANYL)PHENYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(21-14-10-11-17-18(12-14)25-13-24-17)22-16-8-4-5-9-19(16)26-15-6-2-1-3-7-15/h1-12H,13H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJOBPXFPDBTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B4656121.png)
![methyl 3-chloro-6-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4656122.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4656125.png)


![3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)


![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-morpholin-4-yl-acetamide](/img/structure/B4656177.png)
![ethyl 4-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4656182.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide](/img/structure/B4656188.png)

![2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4656208.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4656217.png)
